Thermal Fusion Temperature: Ile-NHMe Follows the Molar-Mass-Dependent Trend While Leu-NHMe (Positional Isomer) Deviates
In a systematic differential scanning calorimetry (DSC) study of N-acetyl-amino acid-N′-methylamides, both L-enantiomers and DL-racemates of isoleucine methylamide and valine methylamide displayed fusion temperatures (Tfus) that increased sharply as a function of molar mass. By contrast, leucine methylamide—a constitutional isomer of isoleucine methylamide with identical molecular weight (186.25 g/mol for the N-acetyl derivative)—showed markedly lower Tfus values that ran counter to the molar mass trend, a deviation attributed to differences in crystal packing driven by side-chain branching geometry [1]. Additionally, for all compounds in this series, the racemic DL crystals exhibited Tfus approximately 40°C lower than the corresponding pure L-enantiomers, with the notable exception of leucine and proline derivatives [1].
| Evidence Dimension | Temperature of fusion (Tfus) trend as a function of molar mass for N-acetyl-amino acid-N′-methylamides |
|---|---|
| Target Compound Data | Isoleucine methylamide (N-acetyl derivative): Tfus increases with molar mass, conforming to the linear trend shared by alanine, valine, and α-aminobutyric acid methylamides [1]. |
| Comparator Or Baseline | Leucine methylamide (N-acetyl derivative, same MW as isoleucine derivative): Tfus is anomalously low and diverges from the molar-mass-dependent trend [1]. |
| Quantified Difference | Qualitative deviation from trend; leucine methylamide Tfus is "much lower" and in "countertendency" to molar mass increase, while isoleucine methylamide adheres to the expected increasing trend [1]. |
| Conditions | Differential scanning calorimetry; N-acetyl-amino acid-N′-methylamides of glycine, α-aminobutyric acid, alanine, valine, norvaline, leucine, isoleucine, norleucine, and proline; both L- and DL-forms measured [1]. |
Why This Matters
For solid-state formulation, crystallization process development, or thermal stability assessment, the predictable fusion behaviour of isoleucine methylamide contrasts with the anomalous thermal response of its isomer leucine methylamide, making the former a more reliable candidate when thermal processing consistency is required.
- [1] Badea, E., Della Gatta, G., & Palecz, B. Thermal properties of some small peptides (N-acetyl-amino acid-N′-methylamides) with non-polar side groups. Journal of Chemical Thermodynamics, 2014, 73, 178–182. View Source
